molecular formula C10H12O B1279343 2-(4-Ethylphenyl)oxirane CAS No. 169272-14-4

2-(4-Ethylphenyl)oxirane

Cat. No.: B1279343
CAS No.: 169272-14-4
M. Wt: 148.2 g/mol
InChI Key: RUZUMVNATYKTJJ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity due to the strained ring structure, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Ethylphenyl)oxirane can be synthesized through the epoxidation of 4-ethylstyrene. The reaction typically involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of an epoxide ring from the alkene group in 4-ethylstyrene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Ethylphenyl)oxirane is utilized in various scientific research areas due to its reactivity and versatility:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening reaction, forming various products depending on the nucleophile and reaction conditions. The molecular targets include the carbon atoms of the epoxide ring, and the pathways involve nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

    Styrene oxide: Similar in structure but lacks the ethyl group.

    Phenyl oxirane: Similar but without the ethyl substitution on the phenyl ring.

Uniqueness: 2-(4-Ethylphenyl)oxirane is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-(4-ethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZUMVNATYKTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438811
Record name 2-(4-ethylphenyl)-oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169272-14-4
Record name 2-(4-ethylphenyl)-oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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